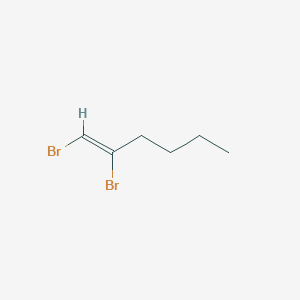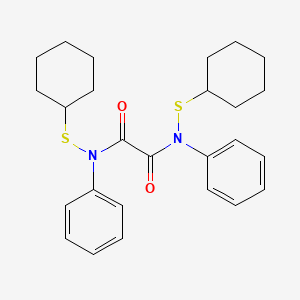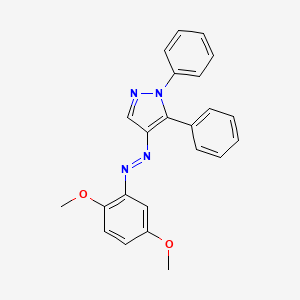![molecular formula C15H10Cl2N2 B14671531 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 37992-14-6](/img/structure/B14671531.png)
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a polycyclic aromatic compound that belongs to the class of imidazo[1,2-f]phenanthridines These compounds are known for their unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can be achieved through several methods:
Palladium-Catalyzed N-H/C-H Arylation: This method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes in the presence of a palladium catalyst.
Copper-Catalyzed Tandem C-N and C-C Coupling: This method uses 2,2’-diiodo-1,1’-biphenyl and imidazole as starting materials.
Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization: This method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-f]phenanthridinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atoms at positions 6 and 11 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Imidazo[1,2-f]phenanthridinones.
Reduction: Dihydroimidazo[1,2-f]phenanthridines.
Substitution: Various substituted imidazo[1,2-f]phenanthridines depending on the nucleophile used.
Scientific Research Applications
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
6-(Benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: Exhibits anti-tubercular activity.
Properties
CAS No. |
37992-14-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
6,11-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-6-5-18-15(19)13(11)7-9/h1-4,7-8H,5-6H2 |
InChI Key |
BBTXXZACNYAAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)Cl)C4=C(C2=N1)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


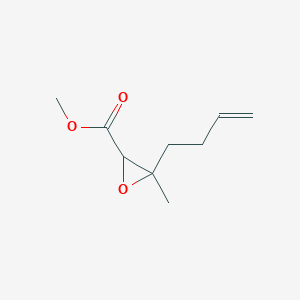


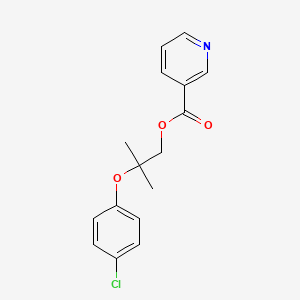
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
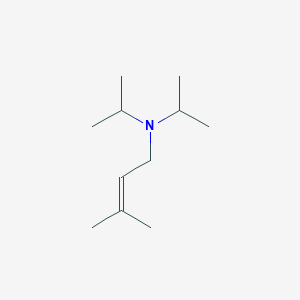
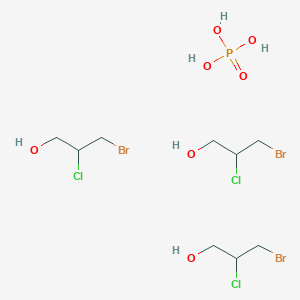
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
